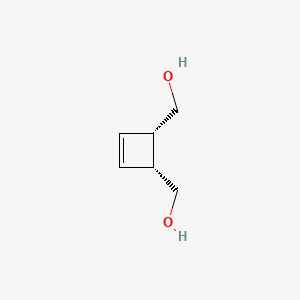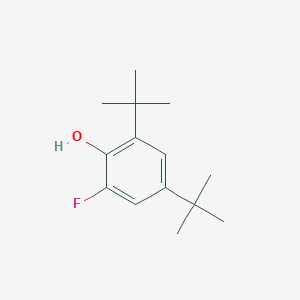
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl is a complex organic compound that belongs to the class of bibenzyl derivatives Bibenzyl compounds are known for their diverse biological activities and are often found in various natural sources, including bryophytes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds.
Attachment of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with isocyanates or carbamoyl chlorides.
Formation of the Bibenzyl Core: The bibenzyl core is constructed through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.
Linking the Piperidine and Bibenzyl Units: The final step involves linking the piperidine unit to the bibenzyl core through an etherification reaction, using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted bibenzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bibenzyl: The parent compound, known for its simpler structure and basic biological activities.
Bisbibenzyl: A dimeric form with enhanced biological properties.
Marchantin: A macrocyclic bibenzyl derivative with significant biological activity.
Uniqueness
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications. Its complex structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
| 72279-00-6 | |
Fórmula molecular |
C24H32N2O2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1-[4-[2-(2-phenylethyl)phenoxy]butyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H32N2O2/c25-24(27)22-12-8-17-26(19-22)16-6-7-18-28-23-13-5-4-11-21(23)15-14-20-9-2-1-3-10-20/h1-5,9-11,13,22H,6-8,12,14-19H2,(H2,25,27) |
Clave InChI |
COWRQWLTZAMMKG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CCCCOC2=CC=CC=C2CCC3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)

![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
